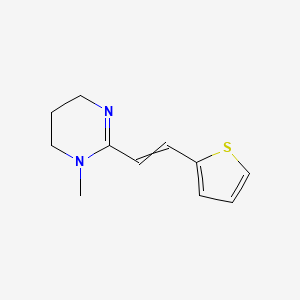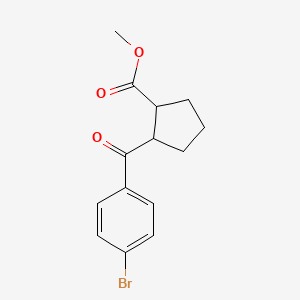
cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester is a chemical compound with the molecular formula C14H15BrO3 and a molecular weight of 311.17 g/mol . This compound is known for its unique structure, which includes a bromobenzoyl group attached to a cyclopentanecarboxylic acid methyl ester. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoyl chloride and cyclopentanecarboxylic acid methyl ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, where the ester group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bases, acids, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
cis-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid methyl ester can be compared with similar compounds, such as:
cis-2-(4-Chlorobenzoyl)cyclopentanecarboxylic acid methyl ester: Similar structure but with a chlorine atom instead of bromine.
cis-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid methyl ester: Similar structure but with a fluorine atom instead of bromine.
cis-2-(4-Methylbenzoyl)cyclopentanecarboxylic acid methyl ester: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its bromine atom, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromobenzoyl)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJACWYQAFNKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
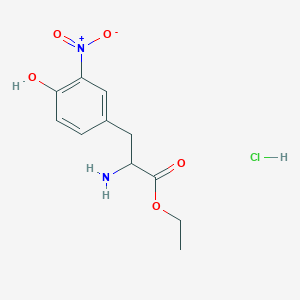
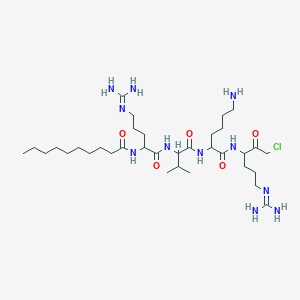
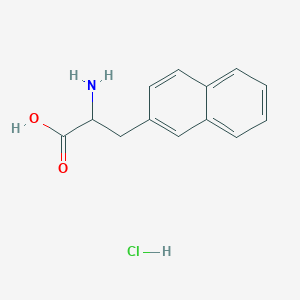
![N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine](/img/structure/B13385559.png)

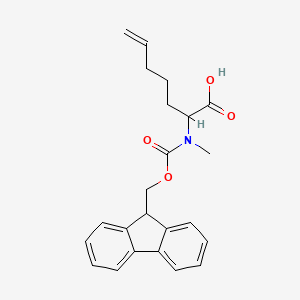
![4,5-Dichloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B13385573.png)
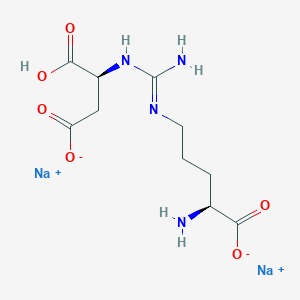
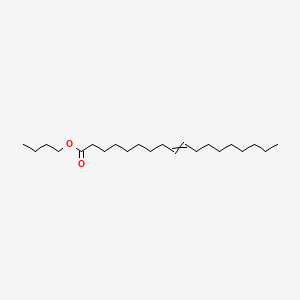
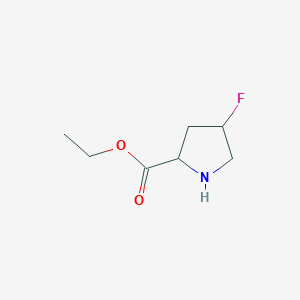
![2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13385602.png)

![Sodium;2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate](/img/structure/B13385617.png)
